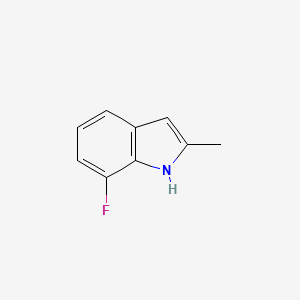

7-Fluor-2-methyl-1H-Indol

Übersicht

Beschreibung

7-Fluoro-2-methyl-1H-indole is a compound that has been identified as an inhibitor of biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It has been used to synthesize antiviral compounds against Pseudomonas aeruginosa and Staphylococcus aureus along with the creation of immunomodulators .

Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-methyl-1H-indole is similar to that of other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-2-methyl-1H-indole include a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Organische Synthese:

7-Fluorindol dient als wertvolles Ausgangsmaterial und Zwischenprodukt in der organischen Synthese. Forscher nutzen es, um komplexere Moleküle durch verschiedene Reaktionen wie nukleophile Substitutionen, Cyclisierungen und Kreuzkupplungen aufzubauen. Seine Fluor-Substitution an der 7-Position führt zu Reaktivität und Selektivität, wodurch es zu einem vielseitigen Baustein wird .

Pharmazeutika:

Die pharmazeutische Industrie untersucht 7-Fluorindol-Derivate für die Medikamentenentwicklung. Diese Derivate können biologische Zielstrukturen wie Rezeptoren, Enzyme und Transporter modulieren. Forscher untersuchen ihr Potenzial als Antikrebsmittel, entzündungshemmende Medikamente oder Behandlungen für neurologische Erkrankungen. Die Fluor-Substitution kann die Bioverfügbarkeit und metabolische Stabilität verbessern .

Pflanzenschutzmittel:

7-Fluorindol-Derivate spielen eine Rolle in der agrochemischen Forschung. Wissenschaftler untersuchen ihre pestiziden Eigenschaften mit dem Ziel, umweltfreundliche Alternativen zu herkömmlichen Pestiziden zu entwickeln. Die einzigartige Fluor-Substitution der Verbindung könnte sich auf ihre Wirksamkeit gegen Schädlinge und Krankheitserreger auswirken .

Farbstoffe:

Im Bereich der Farbstoffchemie trägt 7-Fluorindol zur Synthese neuer Farbstoffe und Pigmente bei. Seine Einarbeitung in Farbstoffstrukturen kann Farbe, Löslichkeit und Stabilität verändern. Forscher untersuchen sein Potenzial für Anwendungen in der Textilindustrie, im Druck und in anderen Industrien .

Pflanzenhormone:

Indol-Verbindungen, einschließlich 7-Fluorindol, sind für die Pflanzenbiologie relevant. Indol-3-essigsäure (IAA), ein natürliches Pflanzenhormon, wird durch den Abbau von Tryptophan gewonnen. Während 7-Fluorindol nicht IAA selbst ist, deutet seine strukturelle Ähnlichkeit mit Indol auf mögliche Wechselwirkungen mit Pflanzenrezeptoren oder -wegen hin. Die Untersuchung seiner Auswirkungen auf das Pflanzenwachstum, die Stressreaktionen und die Entwicklung ist ein aktives Forschungsfeld .

Mehrkomponentenreaktionen:

Neuere Studien heben die Verwendung von Indol-Derivaten, einschließlich 7-Fluorindol, in Mehrkomponentenreaktionen (MCRs) hervor. Diese Reaktionen ermöglichen die effiziente Synthese verschiedener heterocyclischer Verbindungen. Forscher haben 7-Fluorindol als Schlüsselkomponente in MCRs eingesetzt, was zur Entstehung strukturell komplexer Moleküle führte .

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYTULTJAPITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

432025-24-6 | |

| Record name | 7-fluoro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)

![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)